Asp-tyr

Overview

Description

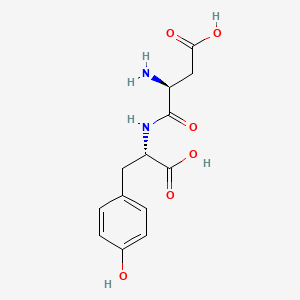

Asp-Tyr is a dipeptide composed of aspartic acid (Asp) and tyrosine (Tyr) residues linked via a peptide bond. Its molecular formula is C₁₃H₁₆N₂O₇, and it exhibits unique physicochemical properties due to the ionogenic nature of its side chains. This compound has garnered attention for its diverse biological roles, including:

- Anti-inflammatory Effects: In RAW264.7 macrophages, this compound-containing tetrapeptides (e.g., Asp-Asp-Asp-Tyr, DDDY) suppress NO secretion and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) .

- Structural Roles in Proteins: this compound dimers stabilize transmembrane proteins like MmpL3 in Mycobacterium tuberculosis, where they facilitate proton transport and are targeted by anti-TB drugs (e.g., SQ109) .

- Regulatory Functions: this compound derived from tropomyosin digestion acts as a biopeptide modulating neuronal ion flux in rodents .

Preparation Methods

Enzymatic Synthesis of Asp-Tyr Dipeptides

One prominent method for preparing this compound involves enzymatic peptide synthesis using proteases such as thermolysin. This method leverages the enzyme's ability to catalyze peptide bond formation under controlled conditions, often in non-aqueous or mixed solvent systems to shift the equilibrium toward synthesis.

- Catalyst: Thermolysin, a protease enzyme, is used to catalyze the formation of the dipeptide Z-L-Asp-Tyr-OMe, an aspartyl derivative of this compound.

- Optimization Factors: Several parameters influence the yield, including reactant concentrations, solvent composition, buffer concentration, enzyme concentration, calcium chloride concentration, pH, and temperature.

- Solvent System: A mixture of dimethylformamide (DMF, water-miscible) and ethyl acetate (EA, water-immiscible) was employed to optimize the reaction environment. However, solubility issues with reactants in this solvent system limited the yield.

- Optimal Conditions and Yield: The maximum yield reported was approximately 2.13% under conditions of 80 mM Z-L-Asp, 154 mM Tyr-OMe, 2.3/9.7/88 DMF/EA/buffer ratio, 39 pM thermolysin, 7 mM CaCl2, pH 6.3, at 46°C for 24 hours.

- Challenges: The enzymatic synthesis of Z-L-Asp-Tyr-OMe was less successful compared to other dipeptides due to solvent effects on enzyme activity and reactant solubility.

| Parameter | Optimal Value for Z-L-Asp-Tyr-OMe Synthesis |

|---|---|

| Z-L-Asp Concentration | 80 mM |

| Tyr-OMe Concentration | 154 mM |

| Solvent Composition (DMF/EA/Buffer) | 2.3/9.7/88 |

| Thermolysin Concentration | 39 pM |

| Calcium Chloride (CaCl2) | 7 mM |

| pH | 6.3 |

| Temperature | 46°C |

| Reaction Time | 24 hours |

| Maximum Yield | 2.13 ± 0.46% |

- Mechanistic Insights: The enzymatic synthesis proceeds via an acyl-enzyme intermediate, where the enzyme's nucleophile specificity and substrate binding site compatibility are critical for efficient peptide bond formation. Kinetic control and solvent effects are major determinants of synthesis success.

Solid-Phase Peptide Synthesis (SPPS) and Thioesterification for this compound Derivatives

While direct preparation of this compound dipeptide via SPPS is common, advanced methods focus on synthesizing peptide thioesters containing tyrosine residues, which are important intermediates in peptide ligation techniques.

- Fmoc-Based SPPS: this compound-containing peptides are synthesized on 2-chlorotrityl chloride (Clt) resin using fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry, allowing for stepwise elongation of the peptide chain with high purity and yield.

- Direct Thioesterification: Carbodiimide-mediated thioesterification is performed on fully protected peptide acids obtained from SPPS. This method avoids the use of protecting groups for the sulfate moiety on tyrosine residues, which is relevant when tyrosine is sulfated (Tyr-SO3H).

- Deprotection: Subsequent global deprotection with trifluoroacetic acid (TFA) at low temperatures (0 °C, 4 hours) minimizes loss of acid-labile groups such as sulfate.

- Applications: Peptide thioesters prepared by this method serve as building blocks for segment condensation and native chemical ligation (NCL), facilitating the synthesis of complex sulfopeptides and proteins.

| Step | Description |

|---|---|

| Resin | 2-Chlorotrityl chloride (Clt) resin |

| Protection Strategy | Fmoc-based solid-phase peptide synthesis |

| Thioesterification Agent | Carbodiimide (e.g., EDC) with ethyl 3-mercaptopropionate |

| Deprotection Conditions | TFA at 0 °C for 4 hours |

| Key Advantage | No protecting group needed for Tyr sulfate moiety |

| Analytical Techniques | HPLC, MALDI-TOF MS, 1H- and 13C-NMR |

- Example: The method was used to prepare peptide thioesters containing one to three Tyr(SO3H) residues corresponding to the N-terminal region of P-selectin glycoprotein ligand 1 (PSGL-1). These peptides were successfully utilized in silver-ion mediated segment condensation and NCL for protein synthesis.

Comparative Notes on Preparation Approaches

| Preparation Method | Advantages | Limitations | Typical Applications |

|---|---|---|---|

| Enzymatic Synthesis (Thermolysin) | Mild conditions, stereospecific, eco-friendly | Low yield for this compound, solvent sensitivity | Small-scale synthesis of dipeptides |

| Fmoc-SPPS with Carbodiimide Thioesterification | High purity, suitable for complex peptides, no sulfate protection needed | Requires specialized equipment, multiple steps | Synthesis of peptide thioesters for ligation |

| Kinetic Controlled Synthesis (Protease-based) | Potential for high specificity | Requires pH and substrate optimization | Peptide analog synthesis |

Summary of Research Findings and Recommendations

- Enzymatic synthesis of this compound dipeptides using thermolysin is feasible but yields are modest due to solvent and enzyme activity constraints. Optimization of solvent systems and reaction parameters is critical for improving yield.

- Solid-phase peptide synthesis combined with carbodiimide-mediated thioesterification offers a robust route for preparing this compound-containing peptides, especially when modified residues like sulfated tyrosine are involved.

- Protection strategies for sensitive groups such as sulfate on tyrosine are crucial; recent advances allow synthesis without protecting groups, preserving functional integrity.

- Analytical validation using HPLC, mass spectrometry, and NMR is essential for confirming product identity and purity.

- Further research into solvent effects on enzymatic activity and alternative catalysts may enhance enzymatic synthesis yields.

Chemical Reactions Analysis

Types of Reactions

Asp-Tyr undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone, which can further react to form melanin-like compounds.

Reduction: Reduction reactions can target the carboxyl groups of aspartic acid, converting them to alcohols.

Substitution: The phenolic hydroxyl group of tyrosine can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents under acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

Substitution: Nitration can be achieved using nitric acid in the presence of sulfuric acid, while sulfonation can be carried out using sulfur trioxide or chlorosulfonic acid.

Major Products Formed

Oxidation: Dopaquinone and melanin-like compounds.

Reduction: Reduced forms of aspartic acid derivatives.

Substitution: Nitrated or sulfonated tyrosine derivatives.

Scientific Research Applications

Metabolic Regulation

Mechanism of Action

Asp-Tyr has been identified as a regulatory small molecule that influences glucose metabolism. Specifically, it inhibits the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPC), redirecting glucose utilization from glycolysis to the pentose phosphate pathway (PPP). This shift enhances NADPH production and improves plant tolerance to oxidative stress. Studies have shown that Tyr-Asp supplementation can significantly enhance growth performance in plants like Arabidopsis and tobacco under stress conditions .

Case Study: Plant Growth Enhancement

In experiments where Arabidopsis and tobacco seedlings were treated with Tyr-Asp, results indicated improved biomass when subjected to oxidative stressors such as salt and catechin. The inhibition of GAPC activity was linked directly to this enhanced stress tolerance, highlighting the potential of this compound in agricultural biotechnology .

Antioxidant Properties

Role in Antioxidant Peptides

this compound is also recognized for its antioxidant properties. Antioxidant peptides derived from various sources have been shown to mitigate oxidative stress by scavenging free radicals and enhancing enzymatic activities related to oxidative defense mechanisms. For instance, studies suggest that specific peptides containing Tyr-Asp motifs can effectively reduce reactive oxygen species (ROS) levels, thus playing a role in therapeutic applications for diseases characterized by oxidative damage .

Therapeutic Implications

The incorporation of this compound into antioxidant peptide formulations may enhance their therapeutic efficacy against diseases such as hypertension and neurodegenerative disorders, where oxidative stress is a contributing factor .

Antibacterial Applications

Mechanism of Action

Recent research has unveiled the antibacterial properties of peptides containing this compound sequences. For example, a peptide derived from Dendrobium aphyllum, specifically ASP-ASP-ASP-TYR (DDDY), demonstrated significant inhibitory effects against Pseudomonas aeruginosa. The mechanism involves disruption of bacterial membrane integrity through interactions with phospholipid membranes, leading to cell lysis .

Case Study: Antibacterial Efficacy

The minimum inhibitory concentration (MIC) for DDDY against Pseudomonas aeruginosa was found to be 36.15 mg/mL. This peptide's ability to modulate gene expression related to membrane transport and amino acid metabolism further underscores its potential as an antibacterial agent against multidrug-resistant bacteria .

Drug Delivery Systems

Liposomal Drug Delivery

this compound has been explored in the context of liposomal drug delivery systems. These systems utilize lipid bilayers to encapsulate therapeutic agents, improving their stability and bioavailability while minimizing side effects. The incorporation of this compound into liposomal formulations can enhance targeting capabilities and facilitate the release of drugs at specific sites within the body .

Research Findings

Studies indicate that liposomes containing peptides like this compound can improve pharmacokinetics and therapeutic outcomes in various clinical settings, particularly for cancer treatment and infection management .

Summary Table of Applications

Mechanism of Action

Asp-Tyr exerts its effects by modulating key metabolic pathways. Specifically, it inhibits the activity of glyceraldehyde 3-phosphate dehydrogenase (GAPC), a key glycolytic enzyme. This inhibition redirects glucose metabolism towards the pentose phosphate pathway, leading to increased production of nicotinamide adenine dinucleotide phosphate (NADPH). NADPH is crucial for maintaining cellular redox balance and protecting against oxidative stress .

Comparison with Similar Compounds

Structural Analogs: Dipeptides with Ionogenic Residues

Asp-Tyr is often compared to other dipeptides containing Tyr or Asp due to shared antioxidant and bioactive properties. Key comparisons include:

Key Findings :

- This compound, Tyr-Glu, and Glu-Tyr exhibit superior antioxidant activity due to low IPe and optimal electronegativity .

Functional Analogs: Anti-inflammatory Peptides

This compound’s anti-inflammatory effects are contextualized against related peptides:

Key Findings :

- Sequence Dependence : DDDY (Asp-Asp-Asp-Tyr) outperforms DYDD in anti-inflammatory activity, highlighting the importance of residue positioning .

- Biological Context : Free this compound (from tropomyosin) and this compound in tetrapeptides exhibit distinct mechanisms, suggesting functional versatility .

Modified Forms: Sulfated and Cyclic Derivatives

Post-translational modifications or structural constraints alter this compound’s bioactivity:

Key Findings :

- Sulfation : Sulfated this compound in CCK-8 retains full biological activity, emphasizing the role of tyrosine modification in receptor binding .

- Cyclization : Cyclo(this compound) (CAS 22840-04-6) may resist enzymatic degradation, offering advantages in therapeutic delivery compared to linear forms .

Structural Role in Proteins: this compound Dimers vs. Homologous Pairs

This compound dimers in MmpL3 and homologous proteins are critical for function:

Key Findings :

Biological Activity

Asp-Tyr, a dipeptide composed of aspartic acid (Asp) and tyrosine (Tyr), has garnered attention in biochemical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and molecular interactions.

Overview of this compound

This compound is a dipeptide that plays significant roles in various biological processes. Its structure allows it to participate in biochemical pathways, influencing cellular functions and exhibiting protective effects against oxidative stress.

Antioxidant Activity

Research Findings:

Several studies have demonstrated the antioxidant properties of this compound. For instance, a study investigating the antioxidant mechanisms of peptides found that this compound effectively scavenged free radicals, thereby protecting cellular components from oxidative damage . The dipeptide's ability to reduce oxidative stress is attributed to its capacity to donate electrons and neutralize reactive oxygen species (ROS).

Case Study:

In a controlled experiment, this compound was tested alongside other peptides for its radical scavenging ability. The results indicated that this compound exhibited a higher antioxidant capacity compared to other tested peptides, such as Gly-Leu and Pro-Ala, suggesting its potential as a natural antioxidant agent .

Molecular Interactions

Binding Affinity:

Molecular docking studies reveal that this compound interacts with various biological targets. For example, studies have shown that this compound can bind effectively to tyrosine kinase receptors, which are crucial in cell signaling pathways related to growth and metabolism . The binding affinity of this compound was measured using computational methods, yielding significant interaction energies that suggest strong binding capabilities.

Table 1: Binding Interaction Profile of this compound Peptides

| Peptide | Binding Energy (kcal/mol) | Target Protein |

|---|---|---|

| This compound | -7.810 | Tyrosine Kinase (PDB ID: 2HCK) |

| Gly-Leu | -6.500 | Unknown |

| Pro-Ala | -5.900 | Unknown |

Therapeutic Applications

Potential Uses:

The biological activity of this compound extends to potential therapeutic applications. Its antioxidant properties make it a candidate for developing supplements aimed at reducing oxidative stress-related diseases such as cancer and cardiovascular disorders . Furthermore, the ability of this compound to modulate signaling pathways could be harnessed in treating conditions linked to aberrant cell proliferation.

Q & A

Basic Research Questions

Q. What are the primary biochemical characteristics of Asp-Tyr, and how are they identified in protein hydrolysates?

this compound (Aspartic acid-Tyrosine dipeptide) is identified via high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which distinguishes it from other peptides in protein digests. Key characteristics include its molecular weight (279.25 g/mol), isoelectric point (pI ~3.5), and UV absorption at 280 nm due to tyrosine’s aromatic ring. Researchers should validate findings using reference standards and replicate protocols from primary literature, ensuring alignment with methodologies described in studies on tropomyosin-derived peptides .

Q. What experimental protocols are recommended for synthesizing this compound in vitro?

Solid-phase peptide synthesis (SPPS) using Fmoc-chemistry is the standard method. Critical steps include resin activation, sequential coupling of aspartic acid and tyrosine with HBTU/HOBt as activators, and cleavage using trifluoroacetic acid. Purity must be verified via reverse-phase HPLC (>95%) and NMR spectroscopy to confirm stereochemical integrity. Researchers should document reagent sources (e.g., Merck, Sigma-Aldrich) and equipment models (e.g., Shimadzu LC-20AD) to ensure reproducibility .

Q. How can this compound be quantified in complex biological matrices like serum or tissue homogenates?

Quantification requires sample pretreatment: protein precipitation with acetonitrile, followed by centrifugation and filtration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is optimal, targeting transitions such as m/z 280→84 (this compound) and 285→89 (isotopically labeled internal standard). Calibration curves (1–1000 ng/mL) should be validated for linearity (R² >0.99) and recovery rates (80–120%) .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s regulatory effects on neuronal ion channels?

Use patch-clamp electrophysiology on rodent primary neurons or transfected cell lines (e.g., HEK293 expressing Nav1.7 channels). Include controls for peptide concentration (1–100 µM), exposure time (5–30 min), and vehicle (saline/DMSO). Data analysis should compare current-voltage (I-V) relationships pre- and post-treatment. Reference methodologies from studies on electrophysiological modulation by bioactive peptides .

Q. What strategies address contradictions in reported bioactivities of this compound across experimental models?

Discrepancies (e.g., ionic flux modulation in neurons vs. no effect in cardiomyocytes) may arise from model-specific receptor expression or peptide stability. Conduct cross-model comparisons under standardized conditions (pH, temperature, incubation time). Validate peptide integrity post-experiment via LC-MS and assess receptor profiling using RNA-seq or Western blot. Prioritize studies with rigorous negative controls and statistical power analysis (α=0.05, β=0.2) .

Q. How can computational methods enhance mechanistic studies of this compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts interactions with ion channels (e.g., NMDA receptors). Simulate binding affinities (ΔG values) and compare with mutagenesis data. Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns can assess conformational stability. Validate predictions with in vitro assays, such as competitive binding assays using fluorescent ligands .

Q. What frameworks ensure ethical and rigorous hypothesis formulation for this compound research?

Apply the FINER criteria:

- Feasible : Assess peptide availability and technical expertise.

- Novel : Compare with existing data on tropomyosin-derived peptides.

- Ethical : Follow institutional guidelines for animal studies (e.g., ARRIVE 2.0).

- Relevant : Align with gaps in neuropeptide or bioactive peptide literature. Use PICO (Population: rodent neurons; Intervention: this compound; Comparison: scrambled peptide; Outcome: ion current amplitude) to structure clinical-translational questions .

Q. Data Management and Reproducibility

Q. What practices ensure reproducibility in this compound research?

- Archive raw data (spectra, electrophysiology traces) in FAIR-compliant repositories (e.g., Zenodo).

- Document software versions (e.g., GraphPad Prism 10.1) and analysis parameters (e.g., Gaussian smoothing for MS data).

- Share step-by-step protocols on platforms like protocols.io , citing instrument models and batch numbers for critical reagents .

Q. Table: Key Findings from this compound Studies

Properties

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c14-9(6-11(17)18)12(19)15-10(13(20)21)5-7-1-3-8(16)4-2-7/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALWOULWGHTVDA-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177389 | |

| Record name | Aspartyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22840-03-5 | |

| Record name | L-α-Aspartyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22840-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022840035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.